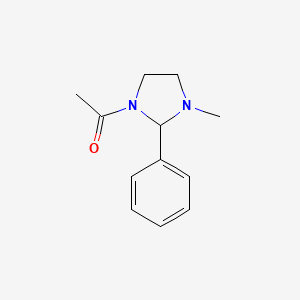

1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone

Description

1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone is a chemical compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . It belongs to the class of heterocyclic compounds, specifically imidazolidines, which are known for their diverse biological activities and applications in various fields.

Properties

CAS No. |

89367-38-4 |

|---|---|

Molecular Formula |

C12H16N2O |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(3-methyl-2-phenylimidazolidin-1-yl)ethanone |

InChI |

InChI=1S/C12H16N2O/c1-10(15)14-9-8-13(2)12(14)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |

InChI Key |

XWEPBLFBKGIADO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(C1C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone typically involves the reaction of 3-methyl-2-phenylimidazolidine with ethanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the ethanone group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.

Comparison with Similar Compounds

1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone can be compared with other similar compounds such as:

1-(2-Phenylimidazolidin-1-yl)ethanone: Similar structure but lacks the methyl group at the 3-position, which may affect its biological activity and chemical reactivity.

1-(3-Methyl-2-phenylimidazolidin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone, which may influence its physical and chemical properties.

The uniqueness of 1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone lies in its specific substitution pattern, which can lead to distinct biological activities and applications compared to its analogs.

Biological Activity

1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis

The synthesis of 1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone typically involves the reaction of imidazolidine derivatives with appropriate acylating agents. The following general synthetic route is often employed:

- Formation of Imidazolidine : The precursor is synthesized by reacting 3-methyl-2-phenylimidazolidine with an appropriate carbonyl compound.

- Acetylation : The imidazolidine is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield 1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone.

Biological Activity

Research has indicated that 1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Pseudomonas aeruginosa | 500 µg/mL |

- Antifungal Activity : The compound also demonstrates antifungal activity, particularly against Candida albicans, with MIC values indicating effective inhibition .

The mechanism by which 1-(3-Methyl-2-phenylimidazolidin-1-yl)ethanone exerts its biological effects involves:

- Enzyme Inhibition : The imidazolidine moiety can interact with enzyme active sites, leading to inhibition of key metabolic pathways in pathogens.

- Membrane Disruption : The compound may disrupt microbial cell membranes, resulting in increased permeability and subsequent cell death.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antibacterial Study :

- Antifungal Activity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.